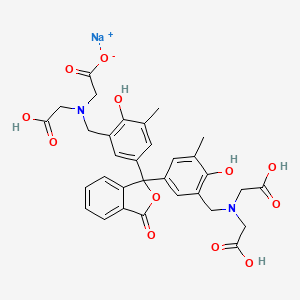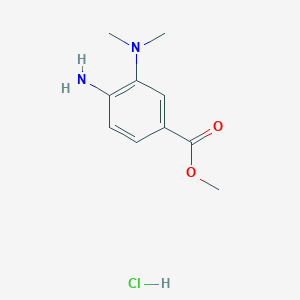
O-Cresolphthalein complexone sodium salt
Descripción general
Descripción
O-Cresolphthalein complexone sodium salt is a chemical compound with the CAS Number: 62698-54-8 . It is commonly used as a pH indicator dye for the calorimetric determination of calcium in serum . The compound appears as maroon color or pale reddish-yellow crystals .
Synthesis Analysis
The synthesis of O-Cresolphthalein complexone sodium salt is often used in conjunction with automated calcium methods . It is used in the estimation of calcium in serum samples based on the reaction of Ca2+ with o-cresolphthalein complexone in an alkaline solution .Molecular Structure Analysis
The molecular weight of O-Cresolphthalein complexone sodium salt is 658.59 . The IUPAC name is sodium [ {5- [1- (3- { [bis (carboxymethyl)amino]methyl}-4-hydroxy-5-methylphenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]-2-hydroxy-3-methylbenzyl} (carboxymethyl)amino]acetate .Chemical Reactions Analysis
O-Cresolphthalein complexone sodium salt is used in the estimation of calcium in serum samples based on the reaction of Ca2+ with o-cresolphthalein complexone in an alkaline solution .Physical And Chemical Properties Analysis
O-Cresolphthalein complexone sodium salt appears as maroon color or pale reddish-yellow crystals . It is soluble in ethanol, ether, glacial acetic acid, and dilute alkali, turning the solution a violet color. It is slightly soluble in water and hardly soluble in benzene .Aplicaciones Científicas De Investigación
-
Environmental and Biological Sciences
- Application : O-Cresolphthalein complexone sodium salt is used for the preconcentration and determination of trace elements. It acts as a solid phase extraction adsorbent, aiding in the detection of heavy metals like Cu (II), Co (II), Ni (II), and Pb (II).
- Method : The method involves using the compound as a solid phase extraction adsorbent. The specifics of the procedure can vary depending on the exact experiment or analysis being conducted .
- Results : The use of O-Cresolphthalein complexone sodium salt in this context can help in the detection and quantification of trace elements in environmental and biological samples.
-
Medical and Clinical Chemistry
- Application : It’s used for the calorimetric determination of calcium in serum .
- Method : The method involves the reaction of Ca2+ with O-Cresolphthalein complexone in an alkaline solution . The color developed is stable for several hours .
- Results : The procedure is accurate (r2 = 0.96; recovery = 98.8%), precise (C.V. = 1.9%) and sensitive (absorptivity = 740) .
-
Chemical Synthesis
- Application : It is used in the synthesis of chemically similar compounds .
- Method : The method generally used to synthesize phthalein dyes is effective. This method is used to synthesize phenolphthalein and thymolphthalein .
- Results : The synthesized compounds have practical applications due to their temperature resistance, electrical or insulating characteristics, and their mechanical strength .
-
Clinical Pathology
- Application : It is used to measure glomerular filtration rate (GFR), which is important for diagnosing renal disease .
- Method : The specifics of the procedure can vary depending on the exact experiment or analysis being conducted .
- Results : The use of O-Cresolphthalein complexone sodium salt in this context can help in the detection and quantification of GFR in clinical pathology .
-
Deriving Polyamides and Polyimides
- Application : O-Cresolphthalein has been used to derive polyamides and polyimides .
- Method : The method generally used to synthesize phthalein dyes is effective. This method is used to synthesize phenolphthalein and thymolphthalein .
- Results : The synthesized compounds have practical applications due to their temperature resistance, electrical or insulating characteristics, and their mechanical strength .
-
Predicting Time for Blood Collection
- Application : It has been used to predict the amount of time to wait before blood collection after a patient receives gadodiamide .
- Method : The specifics of the procedure can vary depending on the exact experiment or analysis being conducted .
- Results : The use of O-Cresolphthalein complexone sodium salt in this context can help in predicting the optimal time for blood collection .
Propiedades
IUPAC Name |
sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O12.Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHXBMBUPSOZLM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N2NaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)


![Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1432107.png)

![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)


![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)
![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)